molecular formula C13H22FNO4 B1403535 Isopropyl 1-(boc-amino)-3-fluorocyclobutanecarboxylate CAS No. 1403766-93-7

Isopropyl 1-(boc-amino)-3-fluorocyclobutanecarboxylate

Cat. No.: B1403535
CAS No.: 1403766-93-7
M. Wt: 275.32 g/mol
InChI Key: KMSGPBYUNPVFDP-UHFFFAOYSA-N
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Description

Isopropyl 1-(boc-amino)-3-fluorocyclobutanecarboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorocyclobutane ring, an isopropyl ester group, and a tert-butoxycarbonyl-protected amino group

Mechanism of Action

Target of Action

Isopropyl 1-(boc-amino)-3-fluorocyclobutanecarboxylate is primarily used as a reagent in organic synthesis . Its primary targets are the reactant molecules in the chemical reactions it participates in. The compound is often used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound acts as a protective group for amines during chemical reactions . The tert-butoxycarbonyl (Boc) group in the compound protects the amine functionality during the reaction, preventing it from reacting with other reagents . This allows for selective reactions to occur at other sites on the molecule .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the compound, acting as an organoboron reagent, undergoes transmetalation, where it transfers a nucleophilic organic group from boron to palladium . This forms a new carbon–carbon bond, allowing for the synthesis of complex organic compounds .

Result of Action

The result of the compound’s action is the formation of new organic compounds through selective chemical reactions . By protecting the amine group, the compound allows for selective reactions at other sites on the molecule, enabling the synthesis of complex organic compounds .

Action Environment

The action of the compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reagents . For example, the compound is often used in reactions carried out in ethanol at 40–45 °C . The presence of a catalyst, such as Amberlyst-15, can also enhance the compound’s reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 1-(boc-amino)-3-fluorocyclobutanecarboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Fluorocyclobutane Ring: This step involves the cyclization of a suitable precursor in the presence of a fluorinating agent.

    Introduction of the Isopropyl Ester Group: This can be achieved through esterification reactions using isopropanol and an appropriate carboxylic acid derivative.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 1-(boc-amino)-3-fluorocyclobutanecarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the cyclobutane ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and free amine, respectively.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used.

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are commonly employed.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) can be used.

Major Products Formed

    Substitution Reactions: Substituted derivatives of the original compound.

    Hydrolysis: Carboxylic acid and free amine.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

Isopropyl 1-(boc-amino)-3-fluorocyclobutanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate: Similar structure but with a hydroxyl group instead of a fluorine atom.

    Ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate: Contains a cyclopropane ring instead of a cyclobutane ring.

Uniqueness

Isopropyl 1-(boc-amino)-3-fluorocyclobutanecarboxylate is unique due to the presence of the fluorine atom on the cyclobutane ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

propan-2-yl 3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22FNO4/c1-8(2)18-10(16)13(6-9(14)7-13)15-11(17)19-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSGPBYUNPVFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)F)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701115346
Record name Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701115346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403766-93-7
Record name Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-, 1-methylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403766-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-, 1-methylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701115346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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